molecular formula C13H20N2O3 B1583423 Hydroxyprocaine CAS No. 487-53-6

Hydroxyprocaine

Cat. No.: B1583423
CAS No.: 487-53-6
M. Wt: 252.31 g/mol
InChI Key: GHSCYMOJHVOGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Hydroxyprocaine are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sodium channels . This compound primarily targets sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells . This compound enters sodium channels and binds to the receptor, thereby affecting the passage of sodium ions . This interaction inhibits the influx of sodium ions, which prevents the initiation and transmission of nerve impulses, resulting in a loss of sensation .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve the strengthening of the biosynthetic pathway and the disruption of branching pathways, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyprocaine can be synthesized through the esterification of 4-aminosalicylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxyprocaine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of esterification and amine reactions.

    Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

    Medicine: Employed as a local anesthetic in minor surgical procedures and dental applications.

    Industry: Utilized in the formulation of topical anesthetic creams and gels

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific ester linkage and the presence of a hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties and metabolic pathways .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCYMOJHVOGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197591
Record name Hydroxyprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-53-6
Record name Hydroxyprocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprocaine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprocaine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyprocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyprocaine
Reactant of Route 2
Reactant of Route 2
Hydroxyprocaine
Reactant of Route 3
Reactant of Route 3
Hydroxyprocaine
Reactant of Route 4
Reactant of Route 4
Hydroxyprocaine
Reactant of Route 5
Reactant of Route 5
Hydroxyprocaine
Reactant of Route 6
Reactant of Route 6
Hydroxyprocaine
Customer
Q & A

Q1: What were the initial clinical applications of Hydroxyprocaine?

A: this compound, often formulated with penicillin, showed early promise in treating leprosy. Studies involving over 100 patients across different countries reported favorable outcomes with this combination therapy []. Notably, researchers highlighted the drug's excellent tolerability. Treatment durations ranged from 3 to 24 months, with intramuscular injections administered at varying intervals [, ].

Q2: Beyond leprosy, were there other diseases this compound was investigated for?

A: Yes, researchers explored this compound-penicillin in combination with paratebin for treating tuberculosis []. Additional studies investigated its effects on tubercle bacteria using in vitro models like incubated eggs [].

Q3: What are the antibacterial properties of this compound?

A: While primarily recognized for its local anesthetic properties, this compound demonstrated notable antibacterial effects. Researchers specifically investigated its action against tubercle bacteria and its potential synergistic effects when combined with antibiotics like penicillin [, , ].

Q4: Were there any studies on the stability and characteristics of this compound?

A: Yes, researchers conducted solid-state characterizations of this compound hydrochloride, revealing insights into its polymorphic forms []. This type of research is essential for understanding drug stability and formulation.

Q5: How does the structure of this compound relate to its anesthetic activity?

A: Although the provided abstracts lack detailed structural-activity relationship (SAR) data for this compound, a study comparing its local anesthetic properties and toxicity to Hydroxyamethocaine sheds some light on this aspect []. Such comparative analyses help in understanding how subtle structural modifications can influence a molecule's pharmacological profile.

Q6: Were there any reported limitations or challenges with this compound therapy?

A: Some studies presented critical analyses of this compound-penicillin therapy, particularly in the context of tuberculosis treatment []. This suggests that while initial findings appeared promising, further investigation was necessary to fully understand its efficacy and potential drawbacks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.